molecular formula C10H7Cl2NO2 B2768525 3,6-Dichloro-1-methyl-1H-indole-2-carboxylic acid CAS No. 1355224-53-1

3,6-Dichloro-1-methyl-1H-indole-2-carboxylic acid

Cat. No.: B2768525
CAS No.: 1355224-53-1
M. Wt: 244.07
InChI Key: YSUPLOUZDIDDBE-UHFFFAOYSA-N
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Description

3,6-Dichloro-1-methyl-1H-indole-2-carboxylic acid (CAS 1355224-53-1) is a high-purity (≥97%) chemical intermediate of significant interest in medicinal chemistry, particularly in the development of novel therapeutic agents . The compound features a core 1-methyl-1H-indole structure substituted with chlorine atoms at the 3 and 6 positions and a carboxylic acid group at the 2-position, providing a versatile scaffold for further synthetic modification . This indole derivative serves as a critical building block in pharmaceutical research for the discovery of potent and selective antagonists of the CysLT1 receptor . The CysLT1 receptor is a G protein-coupled receptor (GPCR) that mediates the pro-inflammatory effects of cysteinyl leukotrienes, which are established players in the pathophysiology of asthma, allergic rhinitis, and other inflammatory conditions . Research indicates that the indole-2-carboxylic acid moiety is a necessary pharmacophore for this class of receptor ligands, mimicking the acidic moiety of the native ligand, leukotriene D4 (LTD4) . As a research-grade compound, it is essential for exploring new treatments for inflammatory diseases and for structure-activity relationship (SAR) studies. This product is strictly for research and further manufacturing applications, and is not intended for diagnostic or therapeutic human use .

Properties

IUPAC Name

3,6-dichloro-1-methylindole-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7Cl2NO2/c1-13-7-4-5(11)2-3-6(7)8(12)9(13)10(14)15/h2-4H,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSUPLOUZDIDDBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=CC(=C2)Cl)C(=C1C(=O)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,6-Dichloro-1-methyl-1H-indole-2-carboxylic acid typically involves the chlorination of 1-methylindole followed by carboxylation. One common method includes the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride to introduce chlorine atoms at the 3 and 6 positions of the indole ring. The carboxylation step can be achieved using carbon dioxide under high pressure and temperature conditions .

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions: 3,6-Dichloro-1-methyl-1H-indole-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols .

Scientific Research Applications

Antiviral Applications

HIV-1 Integrase Inhibition

One of the most significant applications of 3,6-Dichloro-1-methyl-1H-indole-2-carboxylic acid is its use as a scaffold for developing inhibitors of HIV-1 integrase. Integrase is a crucial enzyme in the HIV life cycle, and inhibitors targeting this enzyme are essential for effective antiviral therapies.

Recent studies have shown that derivatives of indole-2-carboxylic acid, including this compound, can effectively inhibit the strand transfer activity of HIV-1 integrase. For instance, a derivative demonstrated an IC50 value of 0.13 μM, indicating potent inhibitory activity. The mechanism involves the chelation of magnesium ions in the active site of integrase by the carboxyl group and interactions with the indole core that enhance binding affinity .

Structural Optimization

The optimization of this compound has led to the synthesis of various derivatives that exhibit improved antiviral activities. Modifications at positions C2, C3, and C6 of the indole core have been explored to enhance binding interactions with integrase. For example, introducing halogenated phenyl groups at C6 significantly improved inhibitory effects due to π-stacking interactions with viral DNA .

Antitumor Applications

Targeting Cancer Pathways

In addition to its antiviral properties, this compound derivatives have been investigated for their antitumor effects. Specifically, compounds targeting the 14-3-3η protein have shown promise in treating liver cancer. One such derivative demonstrated strong inhibitory activity against several liver cancer cell lines, including those resistant to chemotherapy .

The ability to inhibit cancer cell proliferation while maintaining safety profiles against off-target effects makes these compounds valuable candidates for further development in oncology.

Summary of Findings

Application AreaKey Findings
Antiviral - Effective inhibitor of HIV-1 integrase with IC50 = 0.13 μM
- Structural modifications enhance binding and efficacy
Antitumor - Targeting 14-3-3η protein shows potential in liver cancer treatment
- Safe against hERG channels; effective against chemotherapy-resistant cells

Mechanism of Action

The mechanism of action of 3,6-Dichloro-1-methyl-1H-indole-2-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. For example, it may inhibit certain kinases or interact with G-protein coupled receptors, affecting cellular signaling pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 3,6-Dichloro-1-methyl-1H-indole-2-carboxylic acid with structurally related indole-2-carboxylic acid derivatives, highlighting key differences in substituents, physicochemical properties, and applications:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) CAS Number Melting Point (°C) Key References
This compound Cl (C3, C6), CH₃ (N1) C₁₀H₇Cl₂NO₂ 244.08 Not explicitly listed Not reported
5-Chloro-1-methyl-1H-indole-2-carboxylic acid Cl (C5), CH₃ (N1) C₁₀H₈ClNO₂ 209.63 680569-83-9 Not reported
3-Ethyl-6-chloro-1H-indole-2-carboxylic acid Cl (C6), C₂H₅ (C3) C₁₁H₁₀ClNO₂ 223.1 Not explicitly listed 193–195
5,6-Dimethoxy-1-methyl-1H-indole-2-carboxylic acid OCH₃ (C5, C6), CH₃ (N1) C₁₂H₁₃NO₄ 235.24 Not explicitly listed 210
7-Chloro-3-methyl-1H-indole-2-carboxylic acid Cl (C7), CH₃ (C3) C₁₀H₈ClNO₂ 209.63 16381-48-9 Not reported
5-Chloro-1,3-dimethyl-1H-indole-2-carboxylic acid Cl (C5), CH₃ (N1, C3) C₁₁H₁₀ClNO₂ 223.66 152088-13-6 Not reported
4,6-Dichloroindole-2-carboxylic acid Cl (C4, C6) C₉H₅Cl₂NO₂ 230.05 101861-63-6 Not reported

Structural and Functional Differences

  • Halogen Position: The placement of chlorine atoms significantly impacts electronic properties and steric bulk. For example: 3,6-Dichloro substitution (target compound) creates a more electron-deficient aromatic system compared to 5,6-dimethoxy derivatives, which are electron-rich due to methoxy groups .
  • N1 Substituents : The methyl group at N1 enhances stability by preventing tautomerization, a feature shared with 5-chloro-1-methyl and 5,6-dimethoxy-1-methyl analogs .

Key Research Findings

  • Solubility Trends : Chlorine substituents reduce aqueous solubility compared to methoxy groups. For example, 5,6-dimethoxy-1-methyl derivatives exhibit higher solubility in polar solvents .
  • Thermal Stability : Higher melting points correlate with hydrogen-bonding capacity (e.g., 5,6-dimethoxy-1-methyl at 210°C vs. 3-ethyl-6-chloro at 193–195°C) .
  • Biological Activity : 3-Ethyl-6-chloro analogs show moderate activity in enzyme inhibition assays, though less potent than carboxamide derivatives .

Biological Activity

3,6-Dichloro-1-methyl-1H-indole-2-carboxylic acid is an indole derivative known for its diverse biological activities. This compound features a unique structure characterized by two chlorine substituents at the 3 and 6 positions, a methyl group at the 1 position, and a carboxylic acid functional group at the 2 position. Its molecular formula is C₁₁H₈Cl₂N₁O₂, with a molecular weight of approximately 244.07 g/mol. This article reviews the biological activities associated with this compound, focusing on its pharmacological potential, mechanisms of action, and relevant research findings.

Pharmacological Applications

Research indicates that indole derivatives, including this compound, exhibit various biological activities:

  • Antiviral Activity : This compound has shown promise as an inhibitor of HIV-1 integrase, a critical enzyme in the viral life cycle. Studies have demonstrated that derivatives of indole-2-carboxylic acid can effectively inhibit the strand transfer activity of HIV-1 integrase with IC₅₀ values as low as 0.13 μM . The binding conformation analysis reveals that the indole core and carboxyl group chelate Mg²⁺ ions within the active site of integrase, enhancing inhibitory effects.
  • Anticancer Properties : Indole derivatives are frequently explored for their anticancer potential. For instance, compounds structurally related to this compound have been found to induce apoptosis in cancer cell lines by inhibiting tubulin polymerization and arresting cell cycles .
  • Antimicrobial Effects : The compound exhibits antimicrobial properties against various pathogens, making it a candidate for further exploration in treating infectious diseases.

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:

  • Binding Affinity : Interaction studies indicate that this compound binds to key receptors and enzymes involved in disease pathways.
  • Chelation Mechanism : The chelation of metal ions (such as Mg²⁺) by the carboxyl group enhances its efficacy as an integrase inhibitor.
  • Structural Modifications : Variations in substituents on the indole core have been shown to significantly impact biological activity. For example, introducing long-chain substituents at the C3 position improves interaction with hydrophobic cavities in target proteins .

Research Findings

Several studies have focused on optimizing the structure of indole derivatives to enhance their biological activity:

CompoundActivityIC₅₀ Value (μM)Notes
Compound 3HIV-1 Integrase Inhibitor12.41 - 47.44Effective against HIV
Compound 20aHIV-1 Integrase Inhibitor0.13Enhanced binding through structural modifications
Compound 9bBreast Cancer Cell Inhibitor0.9Induces apoptosis via tubulin polymerization inhibition

Case Studies

  • HIV Research : A study demonstrated that structural optimizations on derivatives of indole-2-carboxylic acid led to significant improvements in integrase inhibition, highlighting the potential for developing new antiviral therapies based on this scaffold .
  • Cancer Cell Studies : In vitro studies showed that specific derivatives could arrest T47D breast cancer cells in G₂/M phase and induce apoptosis through caspase activation pathways .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 3,6-Dichloro-1-methyl-1H-indole-2-carboxylic acid, and how do reaction conditions influence yield?

  • Methodological Answer : The compound is synthesized via a multi-step process. A common route involves a Japp–Klingemann condensation followed by a Fischer indole (aza-Cope) ring closure to form the indole core. Subsequent Vilsmeier–Haack formylation introduces the aldehyde group, followed by ester hydrolysis to yield the carboxylic acid . Key variables include solvent choice (e.g., DCE for formylation), temperature control (reflux conditions), and catalysts (e.g., POCl₃ in DMF for formylation). Yield optimization requires careful monitoring of reaction intermediates via HPLC (≥95% purity standards) .

Q. How is the structural integrity of this compound validated post-synthesis?

  • Methodological Answer : Structural confirmation employs ¹H/¹³C NMR and HRMS . For example, in related indole-2-carboxamides, characteristic peaks for the methyl group (δ ~3.2–3.5 ppm in ¹H NMR) and carboxylic acid (δ ~165–170 ppm in ¹³C NMR) are critical. Discrepancies in coupling constants (e.g., J = 7.8–10.4 Hz for aromatic protons) may indicate regioisomeric impurities, necessitating recrystallization or column chromatography .

Q. What are the solubility properties of this compound, and how do they affect experimental design?

  • Methodological Answer : The compound is sparingly soluble in water but dissolves in polar aprotic solvents (DMF, DMSO) and chlorinated solvents (DCE). Solubility challenges in biological assays may require derivatization (e.g., esterification to ethyl 7-chloro-3,6-dimethyl-1H-indole-2-carboxylate) or use of co-solvents like ethanol/water mixtures .

Advanced Research Questions

Q. How can synthetic protocols be optimized to address low yields in the Vilsmeier–Haack formylation step?

  • Methodological Answer : Yield improvements focus on catalyst stoichiometry (excess POCl₃ in DMF) and temperature gradients . For example, maintaining reflux conditions (≥80°C) in DCE enhances electrophilic substitution efficiency. Post-reaction quenching with ice-water minimizes byproduct formation. Purity is verified via melting point analysis (mp 205–209°C for analogous indole derivatives) .

Q. What strategies resolve contradictions in biological activity data across structural analogs?

  • Methodological Answer : Discrepancies in bioactivity (e.g., antimicrobial vs. inactive analogs) are addressed via SAR studies . For instance, substituting the 3-position with electron-withdrawing groups (e.g., -Cl) enhances Mycobacterium inhibition, while methyl groups reduce potency. Computational docking (MOE software) validates interactions with target proteins (e.g., CysLT1 receptors) .

Q. What analytical challenges arise in characterizing halogenated indole derivatives, and how are they mitigated?

  • Methodological Answer : Halogen substituents (Cl, Br) complicate mass spectrometry due to isotopic splitting patterns. HRMS-ESI with isotopic resolution (e.g., [M+H]⁺ at m/z 335.0393 for Cl/F-containing analogs) and X-ray crystallography (for solid-state conformation) are critical. Conflicting HPLC retention times may require tandem MS/MS validation .

Q. How do computational models predict the metabolic stability of this compound?

  • Methodological Answer : In silico ADMET profiling (e.g., SwissADME) evaluates metabolic hotspots. The carboxylic acid group increases susceptibility to glucuronidation, while methyl groups at the 1-position enhance stability. MD simulations (NAMD/GROMACS) assess binding to cytochrome P450 enzymes, guiding prodrug design (e.g., ethyl ester prodrugs) .

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